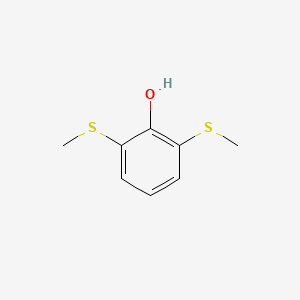
2,6-Bis(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorophenol with sodium methylthiolate under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar nucleophilic aromatic substitution process. The reaction conditions are optimized to ensure high yield and purity of the product. This involves the use of high-purity reagents, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Original sulfides.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
2,6-Bis(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group and the methylsulfanyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular components, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Commonly used in the production of plastics and resins.
Bisphenol S: An alternative to Bisphenol A with similar applications.
Bisphenol F: Used in the production of epoxy resins.
Uniqueness
2,6-Bis(methylsulfanyl)phenol is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties compared to other bisphenols.
Properties
CAS No. |
90033-57-1 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3 |
InChI Key |
XTFWJPDPOBWEFE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
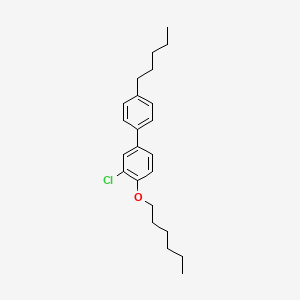
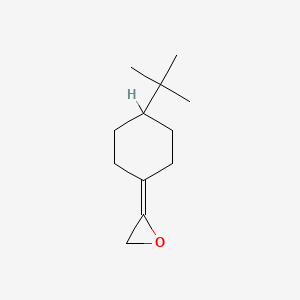
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
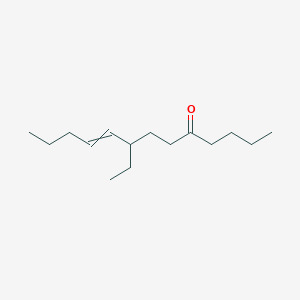
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


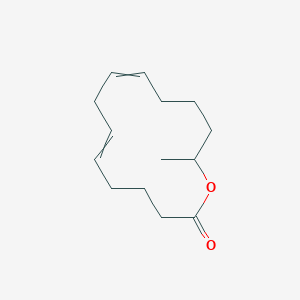

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
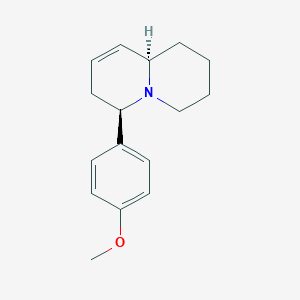
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
